molecular formula C18H18ClNO3 B2644308 (3-Acetyl-2,4,6-trimethylphenyl)methyl 6-chloropyridine-3-carboxylate CAS No. 1209826-04-9

(3-Acetyl-2,4,6-trimethylphenyl)methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2644308
CAS No.: 1209826-04-9
M. Wt: 331.8
InChI Key: PHSFMQWZRXVBGJ-UHFFFAOYSA-N
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Description

  • Melting Point : Approximately 86-90°C (literature value)

Synthesis Analysis

The synthesis of this compound involves adapting a published procedure. It can be prepared by reacting manganese(II) acetate tetrahydrate with the mesacacH ligand in ethanol under ambient conditions. The resulting complex exhibits an octahedral arrangement with specific Mn-O bond lengths .


Molecular Structure Analysis

The solid-state structure of this complex reveals a Jahn-Teller elongation, with two Mn-O bonds of 2.12/2.15 Å and four Mn-O bonds of 1.93 Å. The compound is thermally stable up to 270°C .


Chemical Reactions Analysis

(3-Acetyl-2,4,6-trimethylphenyl)methyl 6-chloropyridine-3-carboxylate can be used to synthesize fluoro-substituted 6-phenylnicotinamide, which exhibits TRPV1 antagonist potency. Additionally, it plays a role in the synthesis of retinoid x receptor (RXR) ligands with clinical applications .


Physical And Chemical Properties Analysis

  • Safety Information : Eye irritant (category 2), skin sensitizer (category 1)

Safety and Hazards

(3-Acetyl-2,4,6-trimethylphenyl)methyl 6-chloropyridine-3-carboxylate should be handled with care due to its potential irritant properties. Proper personal protective equipment (dust mask type N95, eyeshields, gloves) is recommended during handling .

Properties

IUPAC Name

(3-acetyl-2,4,6-trimethylphenyl)methyl 6-chloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-10-7-11(2)17(13(4)21)12(3)15(10)9-23-18(22)14-5-6-16(19)20-8-14/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSFMQWZRXVBGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1COC(=O)C2=CN=C(C=C2)Cl)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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